methyl 3-[(4-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps, each introducing a new functional group or building up the carbon skeleton. Techniques like nucleophilic substitution, condensation reactions, or even complex processes like the formation of a tetrahydroquinazoline ring could be involved .Molecular Structure Analysis
The molecular structure of a compound like this would be determined using spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques can provide information about the types of atoms in the molecule and how they’re connected.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the functional groups it contains. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and found that some exhibit selective inhibition of colon cancer cell proliferation . These derivatives could potentially serve as novel anticancer agents.
- The model compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, was modified to create a series of 24 compounds with HDAC inhibitory properties .
- Computational studies, such as molecular docking, have been conducted to explore the binding interactions of these compounds with target proteins .
- Although not directly studied for this compound, indole derivatives (similar in structure) have been investigated for their anti-HIV-1 activity .
- Indole derivatives, including this compound, have attracted attention due to their diverse biological properties .
Anticancer Activity
Histone Deacetylase Inhibition (HDACIs)
Molecular Docking Studies
Anti-HIV-1 Potential
Biologically Active Compounds
Chemical Synthesis Strategies
Mechanism of Action
properties
IUPAC Name |
methyl 3-[[4-[(4-chlorophenyl)methylcarbamoyl]phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4S/c1-33-24(32)18-8-11-20-21(12-18)28-25(34)29(23(20)31)14-16-2-6-17(7-3-16)22(30)27-13-15-4-9-19(26)10-5-15/h2-12H,13-14H2,1H3,(H,27,30)(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDPMVZUKHIZHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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